
4-(Boc-amino)-2-methylphenol
説明
4-(Boc-amino)-2-methylphenol, also known as tert-butyl N-(4-hydroxyphenyl)carbamate, is a compound used to protect amine in the solid phase synthesis of peptides . It is used to produce [4-(tert-butyl-dimethyl-silanyloxy)-phenyl]-carbamic acid tert-butyl ester at ambient temperature . This reaction requires the reagent imidazole and solvent dimethylformamide, CH2Cl2 .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .Molecular Structure Analysis
The molecular formula of this compound is C11H15NO3 . The structure of Boc amino acids can be determined from the NMR spectrum in DMSO-d6 .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . The reaction for the protection of amines can be favored by influencing the nucleophilicity of the lone pair on the nitrogen atom .科学的研究の応用
Synthesis of Redox Derivatives for Photoinitiated Electron or Energy Transfer : Research by McCafferty et al. (1995) in the field of organic chemistry, involved the synthesis of redox-active amino acids, including derivatives of Boc-l-lysine, for incorporation into peptide assemblies. These assemblies were studied for photoinitiated electron or energy transfer, illustrating the application of 4-(Boc-amino)-2-methylphenol in creating light-harvesting peptides (McCafferty et al., 1995).
Catalysis and Chemical Transformations : In a 2017 study, Zarringhadam and Farhadi demonstrated the use of 4-aminophenol derivatives in creating flower-like Bi2O2CO3/NiFe2O4 magnetically recoverable nanocomposites. These composites were used for the catalytic reduction of 4-nitrophenol to 4-aminophenol, showcasing an application in environmental chemistry and nanotechnology (Zarringhadam & Farhadi, 2017).
Synthesis of Polyphenols and Analysis of Their Properties : Kaya et al. (2012) conducted research on the synthesis of polyphenols derived from 4-fluorobenzaldeyde. This study focused on how the electron-donating methyl group affects the thermal stability, optical, electrochemical properties, and conductivity of these compounds, highlighting the role of this compound in polymer chemistry (Kaya et al., 2012).
Application in Synthesizing Peptide Analogues and Mimetics : Research by Oishi et al. (2004) in the field of biochemistry involved the synthesis of α,α-disubstituted 4-phosphonophenylalanine analogues as phosphotyrosyl mimetics. This study underscores the use of this compound derivatives in creating peptide analogs for the study of cellular signal transduction processes (Oishi et al., 2004).
Development of Novel Antitumor Agents : Iwata et al. (2003) researched the antiviral activity of 2-amino-4, 4α-Dihydro-4α-7-dimethyl-3H-phenoxazine-3-one on poliovirus, demonstrating the potential pharmaceutical applications of this compound derivatives in developing new antitumor agents (Iwata et al., 2003).
作用機序
Target of Action
The primary target of 4-(Boc-amino)-2-methylphenol is the amino group in organic compounds . The compound is used as a protecting group for amines in organic synthesis . The Boc group (tert-butoxycarbonyl) is stable towards most nucleophiles and bases .
Mode of Action
The Boc group in this compound interacts with its targets (amino groups) by forming a carbamate . This interaction is achieved under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can be cleaved under mild acidolysis .
Biochemical Pathways
The use of this compound affects the synthesis of multifunctional targets . When an amino function needs to be protected during a synthetic project, its conversion to tert-butyl carbamate (Boc derivative) is generally the first option . This allows the amino group to remain unchanged when other functional groups in the molecule react .
Pharmacokinetics
It’s known that the boc group is stable and can be removed by acidolysis . This suggests that the compound’s bioavailability would be influenced by these properties.
Result of Action
The result of the action of this compound is the protection of the amino group in the target molecule . This protection enables the amino group to remain unchanged during subsequent reactions, post-reaction treatment, separation, and purification .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . The Boc group is stable under basic conditions and can be cleaved under acidic conditions . Therefore, the compound’s action, efficacy, and stability would be influenced by these factors.
特性
IUPAC Name |
tert-butyl N-(4-hydroxy-3-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-7-9(5-6-10(8)14)13-11(15)16-12(2,3)4/h5-7,14H,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFESVLDYFSGBGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



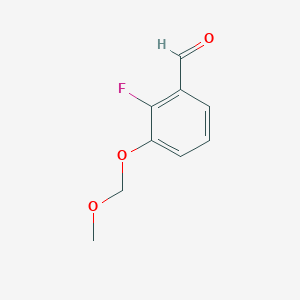
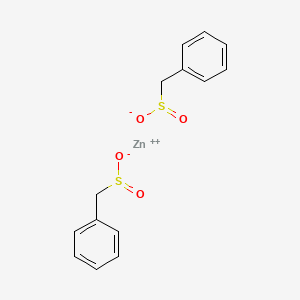
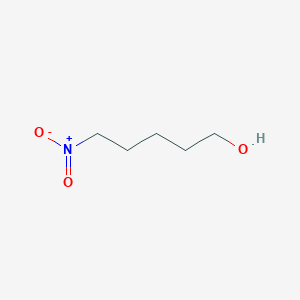
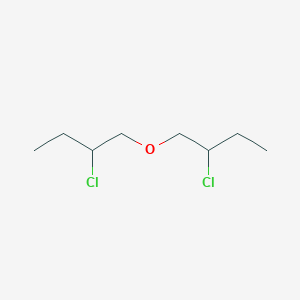
![8-(2-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3252667.png)
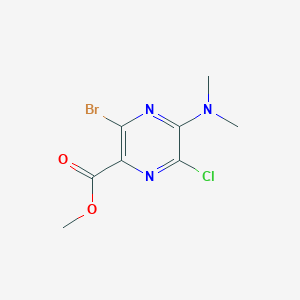
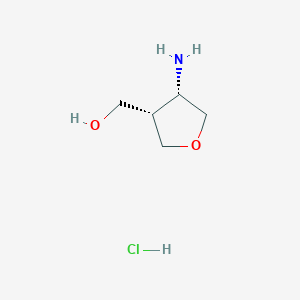
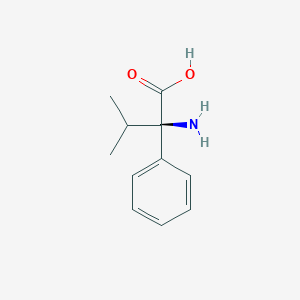
![Tert-butyl [(1S)-1-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B3252695.png)

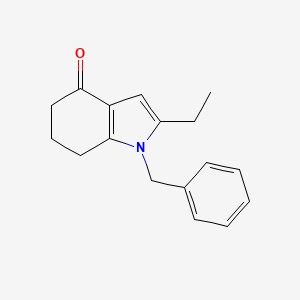
![4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)tetrahydro-2H-pyran-4-ol](/img/structure/B3252709.png)

